1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone
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Overview
Description
1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone is an organic compound that features a unique structure combining an indoline moiety, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone typically involves the following steps:
Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.
Synthesis of the Imidazole Ring: The imidazole ring can be formed via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Thioether Linkage Formation: The thioether linkage is introduced by reacting the indoline derivative with a thiol-containing imidazole derivative under basic conditions, such as using sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group on the imidazole ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups, concentrated sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Research: It is used as a probe to study protein-ligand interactions and enzyme inhibition mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The indoline and imidazole moieties can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The thioether linkage may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(indolin-1-yl)-2-(phenylthio)ethanone: Lacks the imidazole ring, making it less versatile in terms of biological activity.
2-(1H-imidazol-2-ylthio)-1-phenylethanone: Lacks the indoline moiety, which may reduce its potential for specific interactions with biological targets.
Uniqueness: 1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone is unique due to the combination of the indoline, imidazole, and thioether functionalities, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1-phenylimidazol-2-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(22-12-10-15-6-4-5-9-17(15)22)14-24-19-20-11-13-21(19)16-7-2-1-3-8-16/h1-9,11,13H,10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWFXWGADJDCLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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